molecular formula C8H12N2O2 B11784373 Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione

Cat. No.: B11784373
M. Wt: 168.19 g/mol
InChI Key: ZVMFGSFCIWBMJH-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions are often carried out under reflux conditions in solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic ring.

Scientific Research Applications

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-3,7-dione

InChI

InChI=1S/C8H12N2O2/c11-7-2-1-6-3-9-8(12)5-10(6)4-7/h6H,1-5H2,(H,9,12)

InChI Key

ZVMFGSFCIWBMJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CN2C1CNC(=O)C2

Origin of Product

United States

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